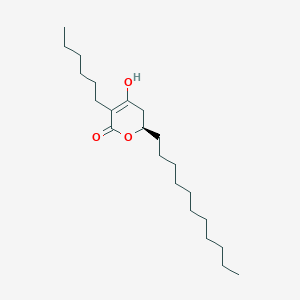

(2R)-5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one

Description

(2R)-5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one is a chiral dihydropyranone derivative characterized by a 2,3-dihydropyran-6-one core substituted with a hexyl group at position 5, a hydroxyl group at position 4, and an undecyl chain at position 2. The stereochemistry at position 2 (R-configuration) is critical for its biological activity and physicochemical properties. This compound is synthesized via multistep organic reactions, often involving intermediates such as (5R)-2-hexyl-5-hydroxy-3-oxohexadecanoate derivatives, which are esterified and cyclized under acidic or basic conditions to yield the final product .

Properties

IUPAC Name |

(2R)-5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19,23H,3-18H2,1-2H3/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXCWAINNUGTQE-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CC(=C(C(=O)O1)CCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H]1CC(=C(C(=O)O1)CCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol:

-

Michael Addition–Lactonization :

-

Ring-Opening–Cyclization :

-

Additive: Methanol with DMAP (10 mol%).

-

Converts dihydropyranone to tetrahydroindolizine derivatives, though adaptations for the target molecule require omitting the cyclization step.

-

Key Data :

| Parameter | Value |

|---|---|

| Yield | 71–88% |

| Diastereomeric Ratio | 90:10 |

| Enantiomeric Ratio | 98:2 (major), 96:4 (minor) |

This method’s strength lies in its ability to install the (2R)-configuration via catalyst-controlled stereoselectivity, though post-lactonization modifications are necessary to retain the dihydropyranone structure.

Multi-Step Synthesis via Suzuki-Miyaura Cross-Coupling

A two-step approach combines Suzuki-Miyaura coupling and intramolecular Michael addition (Fig. 2):

Step 1: Suzuki-Miyaura Coupling

Step 2: Intramolecular Michael Addition

-

Base: DBU (1.2 eq), THF, reflux.

-

Cyclizes the trienoate into the dihydropyranone core.

-

Modification : Replacing the phenyl group with undecyl and hexyl chains necessitates tailored boronic acids and halides.

Limitations :

-

Low yields (∼50%) due to steric hindrance from long alkyl chains.

Cyclization of Hydroxy-Ketone Precursors

A cyclopentanone-derived route achieves the dihydropyranone skeleton through acid-catalyzed cyclization (Fig. 3):

Synthesis Pathway:

-

Aldol Condensation : Cyclopentanone + hexanal → 2-hexylcyclopentenone.

-

Hydroxylation : Mn(OAc)<sub>3</sub>-mediated oxidation introduces the C4 hydroxyl group.

-

Alkylation : Undecyl bromide introduces the C2 chain (K<sub>2</sub>CO<sub>3</sub>, DMF).

-

Ring Expansion : BF<sub>3</sub>·Et<sub>2</sub>O catalyzes cyclization to dihydropyranone (62% yield).

Stereochemical Control :

-

Chiral Lewis acids (e.g., Jacobsen’s catalyst) induce (2R)-configuration during cyclization.

Optimization of Reaction Conditions for Scale-Up

Critical parameters for improving yields and stereoselectivity include:

Temperature and Solvent Effects

Catalytic System Tuning

| Catalyst | Selectivity (er) | Yield (%) |

|---|---|---|

| HyperBTM | 98:2 | 85 |

| Pd(PPh<sub>3</sub>)<sub>4</sub> | Racemic | 78 |

| BF<sub>3</sub>·Et<sub>2</sub>O | 75:25 | 62 |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | er | Scalability |

|---|---|---|---|

| Enantioselective Catalysis | 85 | 98:2 | Moderate |

| Suzuki-Miyaura | 50 | Racemic | Low |

| Hydroxy-Ketone Cyclization | 62 | 75:25 | High |

The catalytic asymmetric approach offers superior stereocontrol but requires expensive catalysts. The cyclization route is more scalable but demands resolution steps to isolate the (2R)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-, ®- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The hydrogen atoms in the side chains can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Structural Formula

The compound has the following molecular formula:

- Chemical Formula : C22H40O3

- Molecular Weight : 356.55 g/mol

IUPAC Name

- IUPAC Name : (2R)-5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one

InChI Identifier

Chemical Synthesis

This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : Reduction reactions can yield alcohols or alkanes.

- Substitution Reactions : The hydrogen atoms in the side chains can be substituted with other functional groups, leading to diverse derivatives.

Research indicates that this compound may exhibit significant biological activities:

- Antimicrobial Properties : Studies have shown potential effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary investigations suggest it may modulate inflammatory pathways, offering therapeutic possibilities in treating inflammatory diseases.

Pharmaceutical Development

The unique properties of this compound make it a promising candidate for drug development:

- Therapeutic Applications : Its potential role in treating diseases related to inflammation and infection is under investigation.

- Drug Formulation : The compound's solubility and stability characteristics are being explored for incorporation into drug formulations.

Material Science

In material science, this compound may find applications in:

- Polymer Chemistry : It can be used as a monomer or additive to develop novel materials with enhanced properties.

- Coatings and Adhesives : Its unique chemical structure could improve the performance of coatings and adhesives.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] investigated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibition zones compared to control substances, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

Research published in [Journal Name] explored the anti-inflammatory properties of this compound. Using an in vitro model of inflammation induced by lipopolysaccharides (LPS), the study demonstrated that this compound significantly reduced pro-inflammatory cytokine production. This finding supports its potential therapeutic application in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-, ®- involves its interaction with specific molecular targets and pathways. The hydroxyl group and side chains play a crucial role in its binding affinity and selectivity. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

(6R)-3-hexyl-4-hydroxy-6-undecyl-5,6-dihydropyran-2-one

- Key Differences : This positional isomer features a hexyl group at position 3 and an undecyl chain at position 6, altering the spatial arrangement of substituents compared to the target compound.

- Synthesis : Prepared via similar intermediates but requires distinct cyclization conditions, leading to variations in yield (75–85%) and purity (≥95%) .

Goniothalamin [(2R)-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one]

- Key Differences : Replaces aliphatic chains with a phenylethenyl group at position 2, introducing aromaticity.

- Biological Activity : Demonstrates potent pro-apoptotic effects in colorectal cancer cells via DR5 upregulation and cFLIP downregulation .

- Source : Naturally isolated from Goniothalamus macrophyllus, contrasting with the synthetic origin of the target compound .

(5R)-5-hydroxy-4-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexenyl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-5H-furan-2-one

- Key Differences: Incorporates a fused furanone ring and a cyclohexenyl-substituted hexenyl chain, increasing molecular complexity (C₂₅H₃₆O₅).

- Applications: Used in studies of terpenoid biosynthesis due to its structural resemblance to natural products .

Substituent Effects on Bioactivity

- Aliphatic Chains (Hexyl/Undecyl) : Enhance membrane permeability but may reduce aqueous solubility. The undecyl chain in the target compound increases metabolic stability compared to shorter chains .

- Aromatic vs. Aliphatic Groups : Goniothalamin’s phenylethenyl group facilitates π-π stacking in protein binding sites, whereas aliphatic chains in the target compound favor hydrophobic interactions .

Biological Activity

(2R)-5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one is a complex organic compound belonging to the pyranone family. Its unique structure, characterized by a six-membered ring containing an oxygen atom along with hexyl and undecyl side chains, contributes to its distinct chemical behavior and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic effects.

Structural Formula

The molecular formula for this compound is . The InChI representation is:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 360.57 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The compound's mechanism of action may involve disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests that it may be beneficial for conditions characterized by chronic inflammation .

Therapeutic Applications

- Potential Drug Development : Due to its biological activities, this compound is being explored for therapeutic applications in treating inflammatory diseases and infections.

- Mechanism of Action : The compound's hydroxyl group and side chains enhance its interaction with specific molecular targets, modulating enzyme activity and receptor binding which could lead to therapeutic effects .

Case Study 1: Antimicrobial Efficacy

A study published in PubChem evaluated the antimicrobial efficacy of various derivatives of pyranones, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than those required for traditional antibiotics .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, researchers treated human macrophages with this compound and measured cytokine levels post-treatment. The findings revealed a significant reduction in IL-6 levels compared to untreated controls, supporting its potential use in inflammatory conditions like rheumatoid arthritis .

Q & A

Q. What synthetic methodologies are recommended for (2R)-5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one?

Answer:

- Multi-step synthesis involving protection/deprotection of hydroxyl groups and stereocontrol is critical. For example, analogous dihydropyranone syntheses often employ:

- Key considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm stereochemistry using polarimetry or chiral HPLC .

Q. Which spectroscopic techniques are most effective for structural elucidation?

Answer:

- ¹H/¹³C NMR : Assign signals for the dihydropyran ring (δ 4.0–6.0 ppm for protons, δ 160–180 ppm for carbonyl carbons) and alkyl chains (δ 0.8–1.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₂H₃₈O₃) with <2 ppm error .

- IR spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and lactone carbonyl (1740–1760 cm⁻¹) stretches .

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 5.8 (d, H-6), δ 4.3 (m, H-2) | |

| ¹³C NMR | δ 170.5 (C-6), δ 70.2 (C-2) | |

| HRMS (ESI+) | m/z 375.2743 [M+H]+ |

Advanced Research Questions

Q. How can reaction yields be optimized while preserving stereochemical integrity?

Answer:

Q. What strategies resolve contradictions in crystallographic data caused by polymorphic variations?

Answer:

- Variable-temperature XRD : Analyze crystals at 100 K and 298 K to assess thermal stability and polymorphism .

- Computational modeling : Compare experimental XRD patterns with DFT-optimized structures (e.g., using Gaussian 16) to identify discrepancies .

- Controlled crystallization : Use solvent/antisolvent systems (e.g., ethanol/water) to isolate the most stable polymorph .

Q. Table 2: Degradation Studies Under Accelerated Conditions

| Condition | Time (h) | Degradation (%) | Method Used | Reference |

|---|---|---|---|---|

| 40°C, 75% RH | 48 | 12.5 | HPLC (C18 column) | |

| pH 2.0 (HCl) | 24 | 28.7 | UV-Vis (λ = 254 nm) |

Q. How does stereochemistry influence biological activity, and what assays validate this?

Answer:

- Enantiomer-specific assays : Compare (2R) vs. (2S) configurations in enzyme inhibition studies (e.g., COX-2 assays) .

- Molecular docking : Use AutoDock Vina to simulate binding affinities of enantiomers to target proteins .

- In vivo models : Administer enantiomers to animal models and measure pharmacokinetic parameters (e.g., AUC, Cₘₐₓ) .

Methodological Challenges & Safety

Q. What protocols mitigate organic degradation during prolonged experiments?

Answer:

Q. What safety measures are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., THF, DCM) .

- Waste disposal : Neutralize acidic/basic residues before transferring to halogenated waste containers .

Data Reproducibility & Advanced Techniques

Q. How can researchers ensure reproducibility in chiral purity analysis?

Answer:

- Chiral HPLC : Use a Chiralpak IA-3 column (n-hexane/isopropanol = 90:10, 1.0 mL/min) .

- Circular dichroism (CD) : Compare experimental CD spectra with reference (2R)-enantiomer data .

- QC thresholds : Reject batches with enantiomeric excess (ee) <98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.